1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea is a synthetic organic compound characterized by its unique structural features and potential applications in medicinal chemistry. It is classified as a urea derivative, specifically featuring two benzo[d][1,3]dioxole moieties. The compound is recognized for its intriguing biological activities, particularly in the context of anticancer research.
The compound has the following identifiers:
1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea falls under the category of organic compounds that are utilized in various chemical syntheses and biological assays due to their functional groups and structural properties.
The synthesis of 1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea can be achieved through several methods. One common approach involves the reaction of benzo[d][1,3]dioxole derivatives with isocyanates or urea in a controlled environment. The general synthesis pathway includes:
The efficiency of the synthesis can vary based on the specific reagents and conditions employed.
The molecular structure of 1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea consists of two benzo[d][1,3]dioxole rings connected by a urea linkage. The structural representation can be summarized as follows:
The reactivity of 1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea can be attributed to its functional groups. It can participate in various chemical reactions including:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea is primarily investigated in terms of its anticancer properties. Preliminary studies suggest that this compound may exert its effects through:
Quantitative assays have demonstrated significant cytotoxic effects against various cancer cell lines while showing low toxicity towards normal cells.
1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 300.27 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | White crystalline solid |
These properties are essential for understanding its behavior in biological systems and during chemical reactions.
The primary applications of 1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea include:
The core structure of 1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea (CAS 97174-59-9, C₁₅H₁₂N₂O₅, MW 300.27 g/mol) serves as a foundational template for synthesizing bioactive thiourea analogues. These derivatives are strategically prepared through the condensation of benzo[d][1,3]dioxol-5-yl isothiocyanate with diverse diamine linkers under anhydrous conditions. This approach leverages the high electrophilicity of the isothiocyanate carbon, enabling nucleophilic attack by primary amines to form thiourea linkages. The reaction typically employs aprotic solvents like anhydrous acetonitrile or dimethylformamide at temperatures ranging from 25°C to 80°C, with reaction completion monitored via thin-layer chromatography [1] [4].
A critical advancement involves the synthesis of symmetrical bis-thioureas where two benzo[d][1,3]dioxol-5-yl thiourea units are connected through aromatic spacers. For example, 1,1′-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) is synthesized by reacting 1,4-phenylenediamine with two equivalents of benzo[d][1,3]dioxol-5-yl isothiocyanate. This yields compounds exhibiting significant anticancer activity, with IC₅₀ values as low as 1.54 µM against HCT116 colon carcinoma cells, surpassing reference drugs like doxorubicin [4]. The reaction’s regioselectivity is governed by electronic factors: electron-rich diamines (e.g., p-phenylenediamine) exhibit faster reaction kinetics compared to electron-deficient counterparts.
Computational analysis of the parent urea compound reveals key physicochemical parameters influencing derivative design: a topological polar surface area (TPSA) of 78.05 Ų, moderate lipophilicity (consensus log Pₒ/𝓌 = 2.13), and aqueous solubility of 0.203 mg/mL. These properties indicate favorable membrane permeability yet limited solubility—a trade-off addressed via structural modifications during analogue synthesis [1].
Table 1: Computational Physicochemical Parameters of 1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea
Parameter | Value | Methodology |
---|---|---|
Molecular Weight | 300.27 g/mol | - |
Topological Polar Surface Area | 78.05 Ų | Ertl et al., 2000 |
Consensus Log Pₒ/𝓌 | 2.13 | Average of iLOGP/XLOGP3/WLOGP/MLOGP |
Water Solubility (Log S) | -3.17 | ESOL Model |
Aqueous Solubility | 0.203 mg/mL | Delaney et al., 2004 |
Rotatable Bonds | 4 | - |
Hydrogen Bond Donors | 2 | - |
Structural analogues of 1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea serve as privileged scaffolds for designing enzyme inhibitors, particularly targeting serine hydrolases like monoacylglycerol lipase (MAGL). The benzo[d][1,3]dioxole moiety enhances π-stacking interactions within enzyme active sites, while the urea core mimics the tetrahedral transition state of substrate hydrolysis. Inhibitor synthesis employs a modular strategy: first, bis(benzo[d][1,3]dioxol-5-yl)piperidinyl or piperazinyl intermediates are prepared, followed by coupling with carbamate or urea warheads [3].
A representative protocol involves generating a carbamoyl chloride in situ from triphosgene and nucleophiles (e.g., hexafluoroisopropanol), which subsequently reacts with 4-(bis(benzo[d][1,3]dioxol-5-yl)methyl)piperidine (6). This yields potent MAGL inhibitors like KML29 (IC₅₀ = 5.9 nM) through covalent serine modification. Similarly, unsymmetrical ureas are synthesized by sequential addition of amines to carbamoyl intermediates, producing compounds such as JW642 (IC₅₀ = 3.7 nM against human MAGL) [3]. The synthetic workflow is outlined below:
This approach highlights the benzo[d][1,3]dioxole’s role in enhancing inhibitor lipophilicity and target engagement, evidenced by >50 μM selectivity over fatty acid amide hydrolase (FAAH) for lead compounds [3].
Efficient saturation of olefinic precursors is crucial for generating bioactive analogues of 1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea. Microwave-assisted catalytic transfer hydrogenation (MATH) significantly accelerates this step while minimizing byproduct formation. Using 4-(bis(benzo[d][1,3]dioxol-5-yl)methylene)piperidine (5) as a model substrate, Pd/C (10 wt%) and ammonium formate in methanol undergo microwave irradiation at 100°C for 35 minutes. This achieves near-quantitative reduction to 4-(bis(benzo[d][1,3]dioxol-5-yl)methyl)piperidine (6) with an isolated yield of 83% [3].
The microwave’s superheating effect enhances hydrogen transfer kinetics, reducing reaction times from hours (conventional heating) to minutes. Key advantages include:
Purification involves filtration through Celite, solvent evaporation, and flash chromatography (ethyl acetate/hexane/methanol with 5% triethylamine). The product 6 serves as a versatile intermediate for MAGL inhibitors, underscoring the methodology’s utility in complex analogue synthesis [3].
Regioselective functionalization of the benzo[d][1,3]dioxole ring enables targeted diversification of the parent urea scaffold. Acid-catalyzed cyclization of N-(2,2-diethoxyethyl)ureas with electron-rich (hetero)aromatics achieves exclusive C-4 substitution on nascent imidazolidin-2-one rings—a transformation pivotal for generating novel bioactive heterocycles. Trifluoroacetic acid (TFA, 15 equiv) in refluxing toluene catalyzes in situ acetal hydrolysis, cyclization, and electrophilic aromatic substitution, yielding 4-(hetero)arylimidazolidin-2-ones with >90% regioselectivity [5].
Experimental evidence confirms the C-4 regiochemistry:
Reducing TFA loading to 1–2 equivalents improves regioselectivity further by suppressing cationic rearrangements that form C-5 isomers. Quantum mechanical calculations rationalize this preference: the C-4 transition state exhibits a lower energy barrier (ΔΔG‡ = 2.3 kcal/mol) due to reduced steric encumbrance. When reacting with ambident nucleophiles like 4-hydroxy-6-methylpyran-2-one, however, minor C-5 regioisomers (<10%) form, characterized by distinctive HMBC correlations between the pyranone methyl group and the imidazolidinone methine carbon [5].
Table 2: Regioselectivity in Acid-Catalyzed Cyclization of Ureas with Nucleophiles
Nucleophile | Urea Precursor | Product Regiochemistry (C-4:C-5) | Yield (%) |
---|---|---|---|
Indole | 1a | >95:5 | 78 |
2-Methylresorcinol | 1a | >95:5 (bis-substituted) | 16 (single diastereomer) |
4-Hydroxy-6-methylpyran-2-one | 1d | 90:10 | 68 |
Phenol | 1g | >98:2 | 82 |
This methodology demonstrates exceptional functional group tolerance, accommodating indoles, phenols, and pyranones, thereby expanding the chemical space of benzo[d][1,3]dioxole-derived therapeutics [5].
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2